Superior Dynamin I Inhibition: Pyrimidyn-7 IC50 (1.1 μM) vs. Dynasore (15 μM), MiTMAB (3.1 μM), and Dynole 34-2 (6.9 μM)
Pyrimidyn-7 demonstrates substantially higher potency against dynamin I GTPase activity compared to several widely used dynamin inhibitors. In a lipid-stimulated GTPase assay using full-length dynamin I, Pyrimidyn-7 exhibits an IC50 of 1.1 μM. [1] In contrast, Dynasore, a common first-generation inhibitor, has a reported IC50 of 15 μM for dynamin I/II in cell-free assays. The PH domain-targeting inhibitor MiTMAB shows an IC50 of 3.1 μM against dynamin I GTPase. The indole-based inhibitor Dynole 34-2 displays an IC50 of 6.9 μM against dynamin I GTPase.
| Evidence Dimension | Dynamin I GTPase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.1 μM |
| Comparator Or Baseline | Dynasore (IC50 = 15 μM); MiTMAB (IC50 = 3.1 μM); Dynole 34-2 (IC50 = 6.9 μM) |
| Quantified Difference | Pyrimidyn-7 is ~14-fold more potent than Dynasore, ~3-fold more potent than MiTMAB, and ~6-fold more potent than Dynole 34-2 against dynamin I. |
| Conditions | Lipid-stimulated GTPase assay using full-length dynamin I (Pyrimidyn-7); Cell-free dynamin GTPase assays (comparators) |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and compound precipitation in cellular assays.
- [1] McGeachie AB, Odell LR, Quan A, et al. Pyrimidyn compounds: dual-action small molecule pyrimidine-based dynamin inhibitors. ACS Chem Biol. 2013;8(7):1507-1518. doi:10.1021/cb400137p View Source
